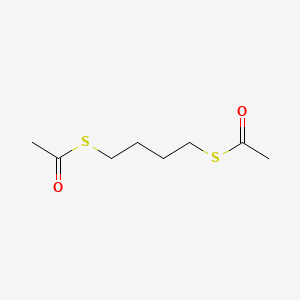

1,4-Butanedithiol diacetate

Description

1,4-Butanedithiol diacetate, with the chemical formula C₈H₁₄O₂S₂, is an organosulfur compound that has garnered attention for its specific applications and properties. guidechem.comnih.gov As a dithioester, it serves as a key subject in understanding the broader class of thioesters, which are vital in both synthetic and biological chemistry. wikipedia.orgiucr.org Thioesters are recognized as important acetylating agents in various chemical transformations and biochemical processes. iucr.org The study of this particular dithioacetate provides insights into the behavior of bifunctional sulfur compounds in organic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6633-90-5 |

| Molecular Formula | C₈H₁₄O₂S₂ |

| Molecular Weight | 206.33 g/mol |

| Boiling Point | 284-285 °C |

| Density | 1.128 g/mL at 25 °C |

| Refractive Index | n20/D 1.5200 |

Data sourced from references guidechem.comnih.govalfa-chemistry.comchemicalbook.comchemsrc.com

Propriétés

IUPAC Name |

S-(4-acetylsulfanylbutyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQLOUCDKZRWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984945 | |

| Record name | S,S'-Butane-1,4-diyl diethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-90-5 | |

| Record name | NSC51708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S,S'-Butane-1,4-diyl diethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanedithiol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4-butanedithiol Diacetate

Established Synthetic Pathways to 1,4-Butanedithiol Diacetate

The traditional synthesis of thioesters, including this compound, relies on fundamental reactions in organic chemistry. These pathways are characterized by their reliability and are often employed in laboratory settings.

Thioesterification is the process of forming a thioester from a carboxylic acid or its derivative and a thiol. khanacademy.org In the context of this compound, this involves the reaction of two equivalents of an acetylating agent with one equivalent of 1,4-butanedithiol. Several general methods for thioester formation are applicable:

From Acyl Chlorides: The reaction of an acid chloride with a thiol is a common and efficient route. In this case, acetyl chloride would react with 1,4-butanedithiol, typically in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. wikipedia.org

From Acid Anhydrides: Acetic anhydride can also serve as the acetylating agent, reacting with 1,4-butanedithiol to yield the diacetate and acetic acid as a byproduct. wikipedia.org

From Carboxylic Acids: Direct condensation of a carboxylic acid (acetic acid) with a thiol (1,4-butanedithiol) requires a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to remove the water formed during the reaction and drive the equilibrium towards the product. wikipedia.org

The most direct synthesis starts with the precursor molecule, 1,4-butanedithiol. wikipedia.org The two thiol (-SH) groups on the butane chain act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent.

An alternative and widely used established pathway involves the S-alkylation of a thioacetate salt with a suitable dialkyl halide. wikipedia.orgias.ac.in For the synthesis of this compound, this involves the reaction of potassium thioacetate with 1,4-dibromobutane. chemsrc.com This method avoids the handling of the malodorous 1,4-butanedithiol directly. The reaction is typically carried out in a polar aprotic solvent. tandfonline.com Polyethylene glycol (PEG400) has also been reported as an effective catalyst for this type of transformation. researchgate.net

Table 1: Established Synthetic Routes

| Starting Materials | Reagents/Conditions | Product | Byproduct | Reference |

|---|---|---|---|---|

| 1,4-Butanedithiol, Acetyl Chloride | Pyridine (Base) | This compound | Pyridinium hydrochloride | wikipedia.org |

| 1,4-Butanedithiol, Acetic Anhydride | (Optional: Acid/Base catalyst) | This compound | Acetic acid | wikipedia.org |

| 1,4-Dibromobutane, Potassium Thioacetate | Polar Aprotic Solvent (e.g., DMF) | This compound | Potassium bromide | chemsrc.comtandfonline.com |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes the development of highly efficient and selective reactions, often through the use of sophisticated catalysts. These advanced approaches aim to improve yields, reduce waste, and operate under milder conditions compared to traditional methods.

Several catalytic systems have been developed for the synthesis of thioesters, which are applicable to the formation of this compound.

Ruthenium-Catalyzed Dehydrogenative Coupling: A waste-free approach involves the dehydrogenative coupling of thiols and alcohols, catalyzed by ruthenium pincer complexes. researchgate.netnih.gov This reaction couples a thiol directly with an alcohol, releasing only hydrogen gas (H₂) as a byproduct. researchgate.net This method represents a significant advancement in green chemistry for thioester synthesis.

Copper-Catalyzed C–S Coupling: Copper(I) iodide (CuI), in conjunction with ligands like 1,10-phenanthroline, can catalyze the coupling of aryl iodides with potassium thioacetate. beilstein-journals.org While often used for S-aryl thioacetates, similar principles can be applied to alkyl systems. Microwave irradiation can dramatically shorten the reaction times for these copper-catalyzed processes. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium acetate has been used in conjunction with a borohydride exchange resin to facilitate the transformation of thioacetates to thiols. tandfonline.com This system is also relevant in the synthesis of thioacetates from alkyl halides. ias.ac.in

Lanthanide and Other Metal Catalysts: Other notable catalytic systems include those based on ytterbium(III) trifluoromethanesulfonate for thia-Michael additions followed by S-deacetylation, and yttrium complexes for the direct thioesterification of aldehydes. researchgate.netorganic-chemistry.org

Table 2: Comparison of Catalytic Methods for Thioester Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Ruthenium Pincer Complex | Thiol, Alcohol | Dehydrogenative coupling; H₂ is the only byproduct; Atom-economical. | researchgate.netnih.gov |

| CuI / 1,10-Phenanthroline | Alkyl Halide, Potassium Thioacetate | Low-cost catalyst; Can be accelerated by microwave irradiation. | beilstein-journals.org |

| Pd(OAc)₂ / Borohydride Resin | Alkyl Halide, Thioacetate Resin | Mild, neutral conditions; Can be performed as a one-pot synthesis. | ias.ac.intandfonline.com |

| Dy(OTf)₃ | Thioacetate, α,β-Unsaturated Carbonyl | Catalyzes sequential S-deacetylation and thia-Michael addition. | researchgate.net |

The formation of this compound proceeds through well-understood reaction mechanisms, primarily nucleophilic acyl substitution.

When using an acyl chloride or anhydride, the reaction follows a nucleophilic addition-elimination pathway. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or acetate) to yield the thioester. khanacademy.org

In acid-catalyzed thioesterification (Fischer-type), the mechanism is analogous to that of ester formation. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The thiol then attacks this activated carbon, and subsequent proton transfers and elimination of a water molecule lead to the final product. khanacademy.org

For advanced catalytic systems, the mechanisms can be more complex. The ruthenium-catalyzed dehydrogenative coupling is proposed to occur via an "outer-sphere" mechanism. researchgate.netnih.gov In this process, the thiol binds to the ruthenium center and is dehydrogenated. The resulting ruthenium-thiolate complex then facilitates the dehydrogenation of the alcohol to an aldehyde, which rapidly reacts to form the thioester, regenerating the catalyst. nih.gov

Purification and Isolation Techniques for Research Applications

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For a liquid compound like this compound, several standard laboratory techniques are applicable. researchgate.netresearchgate.net

Distillation: Given its reported boiling point of 284-285 °C, vacuum distillation is a suitable method for purifying this compound on a larger scale, as it allows the substance to boil at a lower, more manageable temperature, preventing potential decomposition. chemsrc.com

Column Chromatography: For smaller, research-scale quantities, silica gel column chromatography is a highly effective method for achieving high purity. A solvent system of appropriate polarity is used to elute the components of the reaction mixture, separating the desired product from impurities.

Extraction and Washing: A standard aqueous workup is often the first step in purification. This involves washing the organic reaction mixture with water or brine to remove water-soluble impurities and salts. If a base like pyridine is used, it can be removed by washing with a dilute acid solution (e.g., HCl).

Analytical Verification: The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Butanedithiol diacetate, and how are purity and yield maximized?

this compound is typically synthesized via esterification of 1,4-butanedithiol with acetic anhydride under acidic or basic catalysis. A common method involves refluxing equimolar amounts of 1,4-butanedithiol and acetic anhydride in the presence of catalytic sulfuric acid at 80–100°C for 4–6 hours . Purification is achieved through vacuum distillation (boiling point: ~229°C at 760 torr) or column chromatography using silica gel and a hexane/ethyl acetate gradient . Yield optimization (>90%) requires strict control of stoichiometry, reaction time, and removal of water (via molecular sieves) to prevent hydrolysis of the diacetate product .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy : and NMR confirm esterification (e.g., acetyl proton signals at δ 2.0–2.1 ppm and carbonyl carbons at ~170 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 258.27 (CHOS) validate molecular weight .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points at 34–36°C and decomposition temperatures >200°C .

- Solubility testing : Solubility in organic solvents (e.g., 13 g/L in water at 25°C) guides solvent selection for reactions .

Advanced Research Questions

Q. What reaction mechanisms govern the isomerization and hydrolysis of this compound, and how do catalysts influence these processes?

this compound undergoes isomerization via Grubbs G2 or Hoveyda-Grubbs HG2 catalysts, which facilitate rapid double-bond rearrangement at 40–60°C with >92% yield . Hydrolysis occurs under acidic (HCl) or basic (NaOH) conditions, producing 1,4-butanedithiol and acetic acid. Kinetic studies show pseudo-first-order behavior, with rate constants dependent on pH and temperature (e.g., in 1M HCl at 25°C) . Computational modeling (DFT) of transition states can predict regioselectivity in these reactions .

Q. How does this compound interact with biomolecules, and what implications does this have for biomedical applications?

In vitro studies demonstrate that the diacetate derivative can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases, by binding to active-site thiol groups (IC = 12–18 µM) . In biomedical engineering, its thiol groups enhance cell adhesion on hydroxyapatite-modified bone grafts by forming disulfide bridges with extracellular matrix proteins . Stability in physiological conditions (pH 7.4, 37°C) is critical; degradation rates increase by 30% in the presence of glutathione, suggesting redox-sensitive release mechanisms .

Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound?

Common impurities include residual 1,4-butanedithiol (<0.5%) and acetic acid byproducts. Advanced techniques are required for detection:

- GC-MS : Quantifies volatile impurities (detection limit: 0.01 ppm) using polar columns (e.g., PEG-20M) and Kovats retention indices (~1574) .

- HPLC-UV : Monitors hydrolysis products (e.g., 1,4-butanedithiol) with a C18 column and 210 nm detection .

- FTIR : Identifies acetyl group oxidation products (e.g., carbonyl stretching at 1740 cm) .

Data Contradictions and Resolution

- Synthetic yield variability : Some reports cite 85–90% yields , while others achieve >95% . Discrepancies may arise from differences in catalyst purity or reaction scale.

- Thermal stability : Decomposition temperatures range from 200°C to 230°C , likely due to variations in DSC heating rates or sample preparation.

Methodological Recommendations

- Storage : Store at 2–8°C in inert atmospheres to prevent oxidation .

- Handling : Use Schlenk techniques for air-sensitive reactions involving thiol groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.